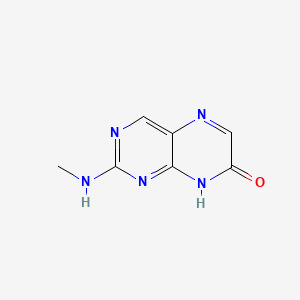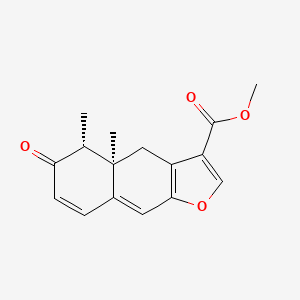
Warburgin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Warburgin is a natural product found in Warburgia ugandensis with data available.
Wissenschaftliche Forschungsanwendungen
Metabolic Impact in Cancer
Warburgin's research applications are predominantly centered around its role in cancer metabolism. The "Warburg effect," a phenomenon where cancer cells preferentially utilize glycolysis over oxidative phosphorylation for energy production, even in the presence of oxygen, is a key area of study. Studies have highlighted the metabolic reprogramming in cancer cells, emphasizing the importance of this compound in understanding tumor metabolism and the potential for therapeutic targeting. This reprogramming includes an increased uptake of glucose and production of lactate by tumors, as compared to normal tissues, and is linked to altered mitochondrial function (Altman, Stine, & Dang, 2016; Koppenol, Bounds, & Dang, 2011; Nguyen et al., 2020)(Altman et al., 2016)(Koppenol et al., 2011)(Nguyen et al., 2020).
Traditional Uses and Pharmacology of Warburgia Species
Research on Warburgia species, related to this compound, has documented their traditional uses and pharmacological properties. These include antibacterial, antifungal, antimycobacterial, antioxidant, anti-inflammatory, and cytotoxic activities. The various extracts of Warburgia species, particularly from stem bark and leaves, have been used to treat a range of human and animal ailments (Maroyi, 2014; Leonard & Viljoen, 2015)(Maroyi, 2014)(Leonard & Viljoen, 2015).
Metabolic Therapies in Cancer
This compound's applications extend to the development of metabolic therapies targeting cancer cell metabolism. By targeting specific enzymes involved in central carbon metabolism, research has shown the potential of reversing the Warburg effect in cancer cells, thus impacting tumor growth. This highlights the potential of this compound in developing novel cancer treatments (Moreira et al., 2019)(Moreira et al., 2019).
Eigenschaften
CAS-Nummer |
10208-62-5 |
|---|---|
Molekularformel |
C16H16O4 |
Molekulargewicht |
272.3 |
IUPAC-Name |
methyl (4aR,5R)-4a,5-dimethyl-6-oxo-4,5-dihydrobenzo[f][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C16H16O4/c1-9-13(17)5-4-10-6-14-11(7-16(9,10)2)12(8-20-14)15(18)19-3/h4-6,8-9H,7H2,1-3H3/t9-,16+/m0/s1 |
InChI-Schlüssel |
WMGPMCXBYLQVBP-XXFAHNHDSA-N |
SMILES |
CC1C(=O)C=CC2=CC3=C(CC12C)C(=CO3)C(=O)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



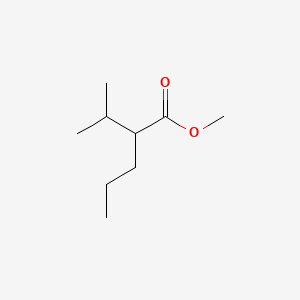
![(3R,4S)-N-[(2S)-1-[[(2S)-1-[[(1R,2S)-3-cyclohexyl-1-[(5S)-3-ethyl-2-oxo-1,3-oxazolidin-5-yl]-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3,4-dihydroxypyrrolidine-1-carboxamide](/img/structure/B592453.png)

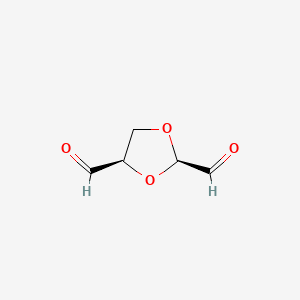
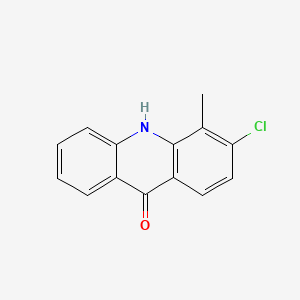
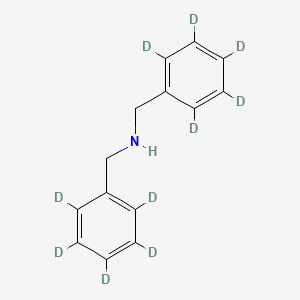
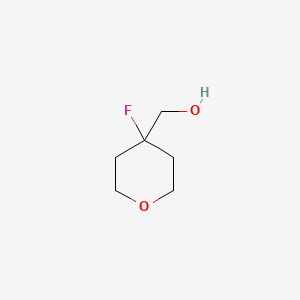
![Disodium;[6-chloro-2-(6-chloro-7-methyl-3-sulfonatooxy-1-benzothiophen-2-yl)-7-methyl-1-benzothiophen-3-yl] sulfate](/img/structure/B592471.png)
